

# Discovery of Mosedipimod from Sika deer antler extracts

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Mosedipimod (KC706)

Disclaimer: Contrary to the initial premise, extensive research indicates that **Mosedipimod** (also known as KC706) is a synthetic compound and is not derived from Sika deer antler extracts. This guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data for the synthetic molecule, **Mosedipimod**.

#### Introduction

**Mosedipimod** (KC706) is a novel small molecule compound that has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, particularly those involving the S100A9-RAGE signaling axis. It was identified through a high-throughput screening process aimed at discovering inhibitors of the interaction between the S100A9 protein and the Receptor for Advanced Glycation Endproducts (RAGE). This interaction is a key driver of inflammation in various pathological conditions, including acute lung injury (ALI), sepsis, and arthritis. **Mosedipimod** represents a promising candidate for the development of new anti-inflammatory therapies.

## **Discovery and Development**

The discovery of **Mosedipimod** originated from a cell-based high-throughput screening assay designed to identify compounds that could block the S100A9-RAGE signaling pathway. The screening process led to the identification of a hit compound which was subsequently



optimized through medicinal chemistry efforts to improve its potency, selectivity, and pharmacokinetic properties, ultimately yielding **Mosedipimod**.

Logical Workflow of Mosedipimod Discovery



Click to download full resolution via product page

Caption: Workflow from initial screening to preclinical evaluation of **Mosedipimod**.

### **Mechanism of Action**

Mosedipimod exerts its anti-inflammatory effects by specifically inhibiting the S100A9-RAGE signaling pathway. S100A9, a damage-associated molecular pattern (DAMP) protein, is released during cellular stress and inflammation. It binds to RAGE, a multi-ligand receptor of the immunoglobulin superfamily, triggering a downstream signaling cascade that results in the activation of pro-inflammatory transcription factors, such as NF-κB, and the subsequent



production of inflammatory cytokines and chemokines. **Mosedipimod** binds to S100A9, preventing its interaction with RAGE and thereby attenuating the inflammatory response.

Mosedipimod's Inhibition of the S100A9-RAGE Signaling Pathway



#### Click to download full resolution via product page

 To cite this document: BenchChem. [Discovery of Mosedipimod from Sika deer antler extracts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676760#discovery-of-mosedipimod-from-sika-deer-antler-extracts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com